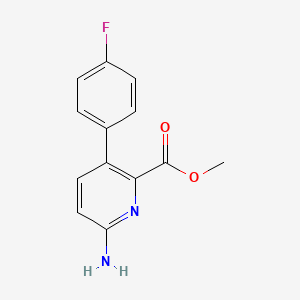
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate
Overview
Description
“Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1214370-70-3. Its molecular formula is C13H11FN2O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 246.24 .Scientific Research Applications
Tumor Cell Growth Inhibition
- Synthesis and Antitumor Activity: Methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, related to the specified compound, have shown growth inhibitory activity on various human tumor cell lines. Particularly, derivatives with para-methoxyphenyl and aminophenyl were most promising, showing alterations in normal cell cycle distribution and induction of apoptosis in certain cell lines (Queiroz et al., 2011).
Fluorescence Studies for Antitumor Compounds
- Photophysical Properties: Fluorescence studies of certain 6-(hetero)arylthieno[3,2-b]pyridine derivatives, closely related to the compound , revealed their potential as antitumor compounds. The derivatives exhibit solvatochromic behavior and reasonable fluorescence quantum yields, important for drug delivery applications using liposomes as carriers (Carvalho et al., 2013).
Synthesis for Radioactive Labeling
- Microscale Synthesis for Radioactive Labeling: A study focused on the synthesis of ethyl 2-amino-6-{[(4-fluorophenyl)methyl]amino}-3-pyridinyl-2,6-14C carbamate maleate, involving a related compound for potential use in radioactive labeling and tracing in biomedical research (Choi et al., 1987).
Asymmetric Synthesis
- Asymmetric Synthesis of Piperidines: A study described the asymmetric synthesis of methyl (2S,3S,6R)-6-(4-fluorophenyl)-2-(4-hydroxyphenyl)-piperidine-3-carboxylate starting from Baylis–Hillman adducts, involving a structurally similar compound (Salgado et al., 2019).
Fluorescence in Polymer LEDs
- Tunable Emission in LEDs: Research on 9-((6-(4-fluorophenyl)pyridin-3-yl)methyl)-9H-carbazole, a compound structurally similar to the target compound, showed its utility in polymer light-emitting diodes. The electronic property of the ligand can manipulate the triplet energy level of the Ir(III) complex for tunable emission spectra (Cho et al., 2010).
Safety and Hazards
The safety data sheet for “Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate” suggests that personal protective equipment/face protection should be worn when handling the compound. It should not come into contact with eyes, skin, or clothing. Adequate ventilation should be ensured, and ingestion and inhalation should be avoided .
Mechanism of Action
Target of Action
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate is a synthetic compound with a pyridine core Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It is known that compounds with a similar structure can bind with high affinity to multiple receptors . This binding can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (24624 ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 are generally well-absorbed and distributed in the body.
Result of Action
Related compounds have shown a variety of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain kinases and phosphatases, which are crucial for cellular signaling pathways . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter metabolic fluxes within cells, impacting the overall metabolic state .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the target enzyme. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which may differ from short-term effects observed in initial experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulating specific biochemical pathways or cellular functions . At higher doses, it may induce toxic or adverse effects, including cellular damage or systemic toxicity . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within cells. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These interactions can affect metabolic fluxes and alter the levels of specific metabolites within cells . Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism and identifying potential metabolic targets for therapeutic intervention .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it may interact with binding proteins that influence its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes . The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
methyl 6-amino-3-(4-fluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-18-13(17)12-10(6-7-11(15)16-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKZNHBKMXEBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)N)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid hydrochloride](/img/structure/B1420809.png)
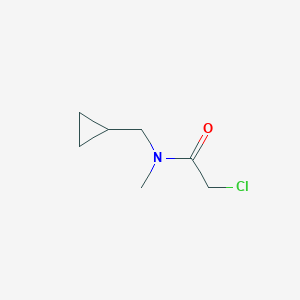
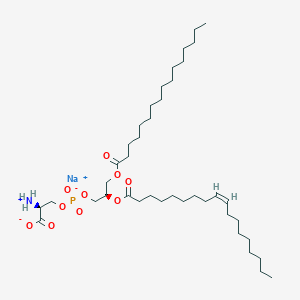
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}propyl hydrogen phosphate](/img/structure/B1420814.png)
![Sodium 2,3-dihydroxypropyl (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B1420815.png)



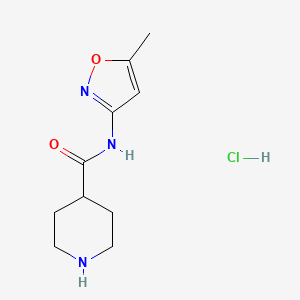
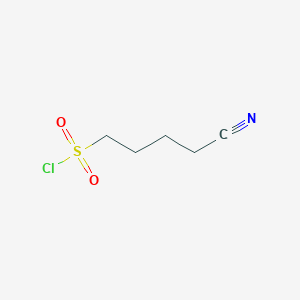

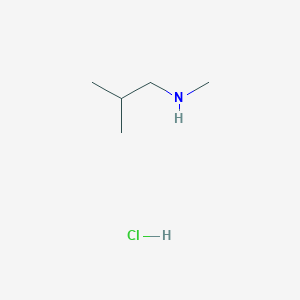
![2-[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1420831.png)
![3-[(1,4-diazepan-1-yl)carbonyl]-1H-indole hydrochloride](/img/structure/B1420832.png)